molecular formula C10H11Cl2NO3 B3008935 Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate CAS No. 338960-27-3

Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate

Cat. No.: B3008935
CAS No.: 338960-27-3
M. Wt: 264.1
InChI Key: KNUNWPYYVWQGTK-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate is a useful research compound. Its molecular formula is C10H11Cl2NO3 and its molecular weight is 264.1. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO3/c1-2-15-10(14)5-16-9-4-8(13)6(11)3-7(9)12/h3-4H,2,5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUNWPYYVWQGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate are currently unknown. This compound is used in proteomics research, which suggests it may interact with proteins or other biomolecules.

Mode of Action

As a proteomics research tool, it may interact with proteins or other biomolecules to affect their function or structure.

Biochemical Pathways

Given its use in proteomics research, it may be involved in protein synthesis, degradation, or modification pathways.

Result of Action

As a proteomics research tool, it may affect protein function or structure, leading to changes at the molecular and cellular levels.

Biological Activity

Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

  • Molecular Formula : C10H11Cl2NO3
  • Molecular Weight : 264.1 g/mol
  • Purity : Typically around 95%.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, with studies suggesting a mechanism involving disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 8 µg/mL
Escherichia coli0.125 - 8 µg/mL
Enterococcus faecalis0.125 - 8 µg/mL

This table summarizes the MIC values for this compound against selected bacterial strains, indicating its potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through oxidative stress mechanisms. The presence of the amino group and dichloro substituents appears to enhance its reactivity with cellular targets involved in cancer progression.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The compound's structure allows it to modulate biological pathways effectively, potentially leading to therapeutic benefits in various conditions.

Proposed Mechanisms Include:

  • Oxidative Stress Induction : Generation of reactive oxygen species (ROS) leading to cellular damage.
  • Apoptosis Pathway Activation : Triggering caspase-dependent apoptosis in cancer cells.
  • Membrane Disruption : Affecting bacterial cell integrity through membrane interactions.

Case Study on Toxicity and Biological Effects

A notable case study involved a patient who ingested a related compound (2,4-Dichlorophenoxyacetic acid) leading to severe toxicity characterized by mitochondrial injury and oxidative stress. While this study does not directly involve this compound, it highlights the potential risks associated with compounds in this chemical class .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules, particularly in the development of agrochemicals and pharmaceuticals. Its unique structure allows for modifications that can lead to new compounds with desired properties.

Biology

  • Biological Activities : Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that compounds with similar structures exhibit significant biological activity, suggesting that this compound may also possess similar effects.

Medicine

  • Drug Development : The compound is explored for its potential use in drug development due to its unique chemical structure, which may interact with specific biological targets such as enzymes or receptors. Research indicates that the amino and dichloro groups significantly influence its biological activity.

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
ChemistryBuilding block for complex molecule synthesisEnables development of new compounds
BiologyInvestigated for antimicrobial and anticancer propertiesPotential for new therapeutic agents
MedicineExplored for drug developmentUnique interactions with biological targets

Case Study 1: Antimicrobial Activity

A study conducted on compounds similar to this compound demonstrated significant antimicrobial activity against various bacterial strains. The presence of the amino group was crucial for enhancing this activity, making it a candidate for further research in developing new antibiotics.

Case Study 2: Anticancer Properties

Research exploring the anticancer properties of dichlorophenoxyacetic acid derivatives revealed that modifications to the amino group can enhance cytotoxicity against cancer cell lines. This compound's unique structure positions it as a promising lead compound in cancer therapy development.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate?

Answer:
The compound is typically synthesized via etherification and amination steps. A common route involves:

Etherification : Reacting 2,4-dichloro-1,5-dinitrobenzene with ethyl chloroacetate in a polar aprotic solvent (e.g., DMF) under reflux. Potassium carbonate or sodium hydroxide is often used as a base to deprotonate the phenolic oxygen .

Amination : Reducing the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or via substitution with ammonia in dioxane/water mixtures .
Optimization Tips :

  • Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
  • Purify intermediates by recrystallization (ethanol/water) to remove unreacted starting materials .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the ethoxy group (δ ~4.2 ppm for CH₂CH₃) and aromatic protons (δ ~6.8–7.5 ppm). The amino group (NH₂) may appear as a broad singlet in DMSO-d₆ .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and hydrogen-bonding networks. For accurate results, collect high-resolution (<1.0 Å) data to mitigate twinning issues .

Advanced: How can contradictory crystallographic data (e.g., disordered structures) be resolved?

Answer:
Disorder often arises from flexible ethoxy or phenoxy groups. Strategies include:

  • Data Collection : Use low-temperature (e.g., 100 K) synchrotron radiation to improve resolution .
  • Refinement : Apply restraints to bond distances/angles in SHELXL and model alternative conformers with occupancy factors .
  • Validation Tools : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm molecular geometry .

Advanced: How can low yields during aminolysis be addressed in derivative synthesis?

Answer:
Low yields in amination or substitution steps may stem from steric hindrance or poor nucleophilicity. Solutions:

  • Reaction Conditions : Use anhydrous solvents (e.g., dioxane) and excess ammonia (33% aqueous) at elevated temperatures (50–60°C) .
  • Catalysts : Introduce phase-transfer catalysts (e.g., TBAB) to enhance reactivity .
  • Workup : Adjust pH to 5–6 during isolation to minimize salt formation and improve precipitate purity .

Environmental Analysis: What methods quantify this compound in environmental matrices?

Answer:

  • Extraction : Solid-phase extraction (SPE) with C18 cartridges preconcentrates the compound from water samples .
  • Chromatography :
    • HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) mobile phase .
    • GC-MS : Derivatize with BSTFA to improve volatility, monitoring m/z fragments corresponding to the dichlorophenoxy moiety .
  • Validation : Spike recovery tests (80–120%) and matrix-matched calibration ensure accuracy .

Biological Activity: How are structure-activity relationships (SAR) studied for derivatives?

Answer:

  • Derivative Synthesis : Introduce substituents (e.g., halogens, methyl groups) to the aromatic ring or modify the ester group to hydrazides/oxadiazoles .
  • Assays :
    • In Vitro : Test antimicrobial activity via microdilution (MIC values against E. coli, S. aureus) .
    • Enzyme Inhibition : Evaluate acetylcholinesterase inhibition using Ellman’s method .
  • SAR Insights : Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance bioactivity by increasing electrophilicity .

Advanced: What computational methods predict the compound’s physicochemical properties?

Answer:

  • LogP Calculation : Use fragment-based methods (e.g., Crippen’s approach) or software like ACD/Labs to estimate hydrophobicity .
  • pKa Prediction : QSPR models (e.g., MarvinSketch) approximate the acidity of the amino group (predicted pKa ~3.5–4.5) .
  • Molecular Dynamics : Simulate solvation behavior in water/ethanol mixtures using GROMACS to optimize formulation stability .

Contradictory Data: How to address discrepancies in reported synthetic yields?

Answer:
Variations in yields (e.g., 50–85%) arise from differences in:

  • Solvent Purity : Anhydrous DMF vs. technical grade impacts reaction kinetics .
  • Catalyst Loading : Pd-C (5% vs. 10%) affects hydrogenation efficiency .
  • Workup Protocols : Acidic vs. neutral quenching alters byproduct solubility .
    Resolution : Replicate conditions from high-yield literature methods and systematically vary one parameter (e.g., solvent) to identify optima .

Stability: What factors degrade the compound during storage?

Answer:

  • Hydrolysis : The ester group hydrolyzes in humid conditions, forming 2-(5-amino-2,4-dichlorophenoxy)acetic acid. Store at ≤4°C in desiccators .
  • Photodegradation : UV exposure cleaves the C-O bond in the phenoxy group. Use amber vials and minimize light exposure .
  • Analytical Confirmation : Monitor degradation via HPLC retention time shifts and new MS fragments (e.g., m/z 165 for acetic acid) .

Advanced: How is the compound’s pharmacokinetics profiled in preclinical studies?

Answer:

  • ADME Profiling :
    • Absorption : Caco-2 cell monolayers predict intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates high absorption) .
    • Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites (e.g., hydroxylation at C-5) .
  • In Vivo Studies : Administer orally to rodents and measure plasma concentrations via LC-MS/MS. Reported t₁/₂ values range 2–4 hours .

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